molecular formula C16H16N4 B1663490 Stilbamidine CAS No. 122-06-5

Stilbamidine

Cat. No.: B1663490
CAS No.: 122-06-5
M. Wt: 264.32 g/mol
InChI Key: MMURVNDSFNJHAM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Stilbamidine, also known as Hydroxythis compound, primarily targets extracellular DNA and lysosomes . In Trypanosomes, there is extensive and selective binding of this compound to the kinetoplastic DNA . This DNA is crucial for cell division and reproduction .

Mode of Action

This compound interacts with its targets by binding to the kinetoplastic DNA in Trypanosomes . This binding inhibits cell division and reproduction . In yeast, there is evidence of this compound binding to extranuclear DNA, causing numerous mutations .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication and mutation. It shows in vitro or/and in vivo affinity for nucleic acids, mainly DNA . It causes modifications of the kinetoplast-mitochondrial system of Trypanosoma, altering extranuclear circular DNA replication . This affinity for mitochondrial DNA can be demonstrated by cytoplasmic mutations in yeast .

Pharmacokinetics

It is known that this compound is less toxic than its analogues, both experimentally and clinically . It is used in the therapy of some patients with nonprogressive blastomycosis of the skin, and pulmonary or systemic blastomycosis in children .

Result of Action

The binding of this compound to kinetoplastic DNA inhibits cell division and reproduction in Trypanosomes . In yeast, the binding of this compound to extranuclear DNA causes numerous mutations . It also leads to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .

Action Environment

It is known that this compound shows strong activity against bacteria, protozoa, and fungi . It is clinically used in systemic mycosis, mainly North American blastomycosis, visceral leishmaniasis, and secondarily in prophylaxis and treatment of African trypanosomiasis .

Biochemical Analysis

Biochemical Properties

Stilbamidine interacts with various biomolecules, primarily nucleic acids, mainly DNA . It shows in vitro or/and in vivo affinity for nucleic acids . This interaction with DNA leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with nucleic acids, primarily DNA, leading to alterations in cellular processes . For instance, it causes modifications of the kinetoplast-mitochondrial system of Trypanosoma .

Molecular Mechanism

It is known that this compound has an affinity for nucleic acids, primarily DNA . This interaction leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. For instance, the formation of 4—carbamyl—4′—amidinostilbene and 4:4′—dicarbamylstilbene from solutions of this compound occurs when the latter are maintained for a number of weeks at 37°C .

Metabolic Pathways

It is known that this compound interacts with nucleic acids, primarily DNA , which suggests it may be involved in nucleic acid metabolism.

Transport and Distribution

This compound is distributed in the organs and tissues of rats following intravenous injection . The prophylactic action of this compound was shown to depend upon the unchanged drug retained in tissues, especially the liver .

Subcellular Localization

Given its affinity for nucleic acids, primarily DNA , it is likely that this compound localizes to the nucleus where it can interact with DNA.

Chemical Reactions Analysis

Stilbamidine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Stilbamidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Stilbamidine is similar to other aromatic diamidines like pentamidine, propamidine, and berenil. it is unique in its specific binding affinity for DNA and its strong activity against a wide range of pathogens . Other similar compounds include:

Properties

IUPAC Name

4-[2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMURVNDSFNJHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861808
Record name 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-06-5
Record name Stilbamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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